molecular formula C11H6ClN B168664 2-Chloronaphthalene-1-carbonitrile CAS No. 109297-28-1

2-Chloronaphthalene-1-carbonitrile

Cat. No.: B168664
CAS No.: 109297-28-1
M. Wt: 187.62 g/mol
InChI Key: QKFGNYSVQDDQIA-UHFFFAOYSA-N
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Description

2-Chloronaphthalene-1-carbonitrile is a naphthalene-based organic compound that serves as a versatile synthetic intermediate in advanced chemical research . The presence of both an electron-withdrawing nitrile group and a chlorine atom on the naphthalene ring system makes this compound a valuable precursor for constructing more complex molecular architectures, particularly through catalytic cross-coupling reactions . This functionalization is a cornerstone of modern organic synthesis, enabling the development of novel compounds for specialized applications. Researchers may explore its use in the synthesis of phthalocyanine analogs, where chlorinated and nitrile-containing aromatic precursors are key to developing materials with unique optical and electronic properties . As a high-purity building block, this compound provides researchers with a critical starting material to advance innovation in fields such as materials science and the development of functional organic molecules. This product is strictly for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloronaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFGNYSVQDDQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548036
Record name 2-Chloronaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109297-28-1
Record name 2-Chloronaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2 Chloronaphthalene 1 Carbonitrile

Transformations Involving the Nitrile (–C≡N) Group

The nitrile group in 2-chloronaphthalene-1-carbonitrile is a key site for chemical reactions. Its polarized carbon-nitrogen triple bond, with an electrophilic carbon atom, makes it susceptible to nucleophilic attack. pressbooks.pubchemistrysteps.comlibretexts.org This reactivity allows for its conversion into various other functional groups.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. chemistrysteps.comchemistrysteps.comlibretexts.orgweebly.com This process typically occurs in two main stages: the initial conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.comchemguide.co.uk

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid. libretexts.orgchemguide.co.uk The nitrogen atom is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack by water. chemistrysteps.comchemistrysteps.com This leads to the formation of an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com Continued heating in the acidic medium hydrolyzes the amide to 2-chloronaphthalene-1-carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

In a basic medium, such as heating with sodium hydroxide (B78521) solution, the hydroxide ion acts as a nucleophile, attacking the nitrile carbon. chemistrysteps.comweebly.com This forms an imine anion which is then protonated by water to yield an imidic acid, that subsequently tautomerizes to the amide. chemistrysteps.comchemistrysteps.com The amide is then hydrolyzed under the basic conditions to yield the salt of the carboxylic acid (e.g., sodium 2-chloronaphthalene-1-carboxylate) and ammonia. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.orgchemguide.co.uk For nitriles with larger organic portions, which have low solubility in aqueous acids, the reaction can be slow. google.com

Reaction Conditions Intermediate Final Product
Acid-Catalyzed HydrolysisHeat with dilute HCl2-Chloronaphthalene-1-carboxamide2-Chloronaphthalene-1-carboxylic acid
Base-Catalyzed HydrolysisHeat with NaOH(aq), then acidify2-Chloronaphthalene-1-carboxamide2-Chloronaphthalene-1-carboxylic acid

Reactions with Organometallic Reagents (e.g., Grignard reactions for ketone formation)

Organometallic reagents, such as Grignard reagents (R-MgX), readily react with the nitrile group to form ketones after hydrolysis. pressbooks.pubchemistrysteps.comleah4sci.com The carbon atom of the Grignard reagent is a potent nucleophile that attacks the electrophilic carbon of the nitrile. leah4sci.comlibretexts.org This addition results in the formation of an intermediate imine anion, which is stabilized as a magnesium salt. pressbooks.publibretexts.org Subsequent hydrolysis of this intermediate in an aqueous workup step converts it into a ketone. pressbooks.pubchemistrysteps.comleah4sci.com

For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would yield an intermediate imine salt. Upon hydrolysis, this intermediate is converted to 1-(2-chloro-1-naphthalenyl)ethanone.

Organometallic Reagent Intermediate Final Product
Grignard Reagent (R-MgX)Imine anion saltKetone
Organolithium Reagent (R-Li)Imine anion saltKetone

Cycloaddition Reactions and Formation of Naphthalene-Fused Heterocycles

While specific examples for this compound are not prevalent in the provided search results, the nitrile group is known to participate in cycloaddition reactions. youtube.com These reactions, such as [2+2], [4+2], and [6+2] cycloadditions, can occur under thermal or photochemical conditions and are governed by the principles of frontier molecular orbital theory. youtube.com The nitrile can act as a dienophile or a dipolarophile, reacting with dienes or 1,3-dipoles to form various heterocyclic ring systems. This capability allows for the synthesis of complex, fused-ring structures containing nitrogen. For instance, the reaction of a nitrile with a suitable diene in a Diels-Alder type reaction could lead to the formation of a pyridine (B92270) ring fused to the naphthalene (B1677914) system.

Reactions at the Halogenated Position (C–Cl Bond)

The chlorine atom on the naphthalene ring provides another site for chemical modification, primarily through substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Aryl halides, such as this compound, can undergo nucleophilic aromatic substitution (SNAAr). masterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile replaces the halogen on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) that is formed. masterorganicchemistry.comlibretexts.org The nitrile group (–C≡N) is an electron-withdrawing group, and its presence ortho or para to the chlorine atom can activate the ring towards nucleophilic attack. libretexts.org

The mechanism involves the addition of the nucleophile to the carbon bearing the chlorine atom, forming a resonance-stabilized carbanion. masterorganicchemistry.comlibretexts.org The negative charge can be delocalized onto the electron-withdrawing nitrile group. In a subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring. libretexts.org For example, this compound could react with a nucleophile like an amine or an alkoxide to yield the corresponding 2-substituted naphthalene-1-carbonitrile. rsc.org

Nucleophile Conditions Product
Amine (e.g., RNH₂)Heat2-(Alkylamino)naphthalene-1-carbonitrile
Alkoxide (e.g., RO⁻)Heat2-Alkoxynaphthalene-1-carbonitrile
Thiolate (e.g., RS⁻)Heat2-(Alkylthio)naphthalene-1-carbonitrile

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., borylation and silylation of aryl halides)

The C–Cl bond in this compound can be activated by transition metal catalysts to participate in cross-coupling reactions. rsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Borylation: Transition metal-catalyzed borylation reactions can convert the aryl chloride to an arylboronic acid or ester. wikipedia.org These reactions often employ palladium or iridium catalysts and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.org The resulting boronic ester can then be used in subsequent Suzuki coupling reactions to form new C-C bonds.

Silylation: Similarly, transition metal-catalyzed silylation involves the cross-coupling of the aryl chloride with a silicon-containing reagent to form an arylsilane. researchgate.net Catalysts based on nickel or palladium can be used for this transformation. researchgate.net The reaction of this compound with a chlorosilane in the presence of a suitable catalyst and a reducing agent would lead to the formation of a silylated naphthalene derivative. researchgate.net

Reaction Type Catalyst (Example) Reagent (Example) Product Type
BorylationPalladium or Iridium complexBis(pinacolato)diboronNaphthaleneboronic ester
SilylationNickel or Palladium complexChlorosilaneNaphthylsilane

Electrocatalytic Transformations (e.g., carboxylation of 2-chloronaphthalene)

Electrocatalytic methods offer sustainable pathways for the transformation of organic halides. In the context of 2-chloronaphthalene (B1664065) derivatives, electrocatalytic carboxylation represents a significant area of investigation. While specific studies on this compound are not extensively documented, the principles can be inferred from research on related compounds.

The electrochemical carboxylation of aryl halides typically proceeds via the reduction of the carbon-halogen bond. This process can be mediated by catalysts, often involving the formation of a radical anion intermediate which then reacts with carbon dioxide. For instance, the electrocatalytic carboxylation of chloroacetonitrile (B46850) has been studied, providing insights into the reactivity of the C-Cl bond in the presence of a nitrile group. nih.gov In such systems, the reduction potential of the organic halide is a key parameter. The presence of the electron-withdrawing cyano group in this compound would likely influence the reduction potential of the C-Cl bond.

Research on the electrochemical carboxylation of 2-substituted naphthalenes has shown that the position of the substituent plays a crucial role in the regioselectivity of CO2 addition. acs.org In the case of 2-chloronaphthalene, the carboxylation can lead to the formation of a carboxylic acid derivative. The general mechanism involves the electrochemically driven formation of a naphthalene-based carbanionic intermediate which is then trapped by CO2. The efficiency and outcome of such reactions can be influenced by various factors as detailed in the table below.

ParameterInfluence on Electrocatalytic Carboxylation
Electrode Material Can affect the reduction potential and surface reactions.
Solvent Influences the solubility of reactants and the stability of intermediates.
Supporting Electrolyte Provides conductivity and can influence the double-layer structure.
Catalyst Can lower the overpotential for the reduction of the C-Cl bond.

It is plausible that the electrocatalytic carboxylation of this compound would proceed via the reductive cleavage of the C-Cl bond, followed by the reaction with CO2 to yield a cyanonaphthalene carboxylic acid. The precise conditions and yields would require experimental verification.

Photo-Induced Transformations and Excited State Reactivity (e.g., defunctionalization of 2-chloronaphthalene derivatives)

The photochemistry of substituted naphthalenes is a rich field, with reactions often proceeding through excited singlet or triplet states. The presence of both chloro and cyano substituents on the naphthalene ring of this compound suggests a complex photochemical behavior, potentially involving pathways such as photodissociation, photocycloaddition, or electron transfer.

Studies on chloronaphthalenes have demonstrated that the C-Cl bond can undergo homolytic cleavage upon UV irradiation, leading to the formation of an aryl radical. This radical can then abstract a hydrogen atom from the solvent or undergo other radical reactions. This process, known as photodechlorination, is a potential defunctionalization pathway for this compound. acs.org

On the other hand, cyanonaphthalenes are known to participate in a variety of photoreactions, including photocycloadditions with alkenes and dienes. acs.org These reactions often proceed through an exciplex (excited state complex) formed between the excited cyanonaphthalene and the ground-state reactant. The stereoselectivity of these reactions can sometimes be rationalized by considering frontier molecular orbital interactions. acs.org For example, the photocycloaddition of 2-cyanonaphthalene with 1,3-cyclohexadiene (B119728) has been reported to yield specific cycloadducts. acs.org

The excited state reactivity of this compound will be influenced by the relative energies of its excited states and the efficiencies of intersystem crossing between singlet and triplet manifolds. The presence of the heavy chlorine atom could potentially enhance the rate of intersystem crossing, favoring triplet-state reactivity. Furthermore, photoinduced electron transfer (PET) processes are common for cyanoaromatics. acs.org Depending on the reaction partner, the excited this compound could act as either an electron acceptor or donor.

Photochemical ProcessPotential Outcome for this compound
Photodechlorination Formation of 1-cyanonaphthalene.
Photocycloaddition Reaction with unsaturated compounds to form cycloadducts.
Photoinduced Electron Transfer Formation of radical ions, leading to subsequent reactions.

It is important to note that the quantum yields and product distributions in these photoreactions are highly dependent on the reaction conditions, such as the wavelength of light used, the solvent, and the presence of other reactants or sensitizers. nih.gov

Electrophilic Aromatic Substitution on the Naphthalene Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of this compound, the regioselectivity of EAS is dictated by the combined directing effects of the chloro and cyano substituents.

Naphthalene itself is more reactive towards EAS than benzene (B151609), and substitution generally favors the 1-position (α-position) over the 2-position (β-position) due to the greater stability of the carbocation intermediate (arenium ion) formed during the attack at the α-position. wordpress.com

The substituents already present on the naphthalene ring in this compound will modulate this inherent reactivity and direct incoming electrophiles to specific positions. The directing effects of these groups are summarized below:

Chloro (-Cl) group: The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at these positions.

Cyano (-CN) group: The cyano group is a strongly deactivating group due to both its inductive and resonance electron-withdrawing effects. It is a meta-director.

In this compound, the chloro group is at the 2-position and the cyano group is at the 1-position. The interplay of their directing effects will determine the position of further substitution. The deactivating nature of both groups will make EAS reactions on this substrate more difficult than on naphthalene itself.

Predicting the major product of an EAS reaction requires considering the activation/deactivation and directing effects of both substituents. The chloro group directs ortho and para. In the context of the naphthalene ring, this would correspond to positions 3 and 4 relative to the chloro group. The cyano group directs meta, which would be positions 3 and 8 relative to the cyano group. Both groups, therefore, favor substitution at position 3. However, the strong deactivating nature of the cyano group might make the ring it is attached to less reactive. Electrophilic attack is more likely to occur on the other ring. The chloro group at position 2 directs to positions 1 (already substituted), 3, and to the other ring at positions 6 and 8. The cyano group deactivates the ring it is on. Therefore, substitution is most likely to occur on the second ring, at positions directed by the chloro group, which are positions 6 and 8. Between these, steric hindrance might play a role. A comprehensive analysis of the stability of all possible arenium ion intermediates would be necessary to make a definitive prediction.

Radical Reactions and Single-Electron Transfer Processes

Radical reactions and single-electron transfer (SET) processes offer alternative pathways for the transformation of this compound. These reactions are often initiated by radical initiators, light, or by the transfer of an electron from a donor or to an acceptor.

The reaction of naphthalene and its derivatives with hydroxyl radicals (•OH) has been studied, particularly in the context of atmospheric chemistry. nih.gov These reactions typically lead to the formation of ring-opened products, such as dicarbonyls. The position of substitution on the naphthalene ring influences the site of radical attack and the subsequent fragmentation pattern. It is expected that this compound would also be susceptible to attack by highly reactive radicals like •OH.

Single-electron transfer to aromatic systems can initiate a cascade of reactions. libretexts.org For instance, the electrochemical reduction of 1-chloronaphthalene (B1664548) can proceed via the formation of a radical anion, which then loses a chloride ion to form a naphthyl radical. researchgate.net This naphthyl radical can then be further reduced or abstract a hydrogen atom. A similar SET mechanism could be envisaged for this compound, where the initial electron transfer could be facilitated by the electron-withdrawing cyano group. The resulting radical anion could then undergo cleavage of the C-Cl bond.

The formation of radical anions of cyanonaphthalenes has also been investigated. aip.org These species can be generated through various methods, including electrochemical reduction or photoinduced electron transfer. The stability and subsequent reactivity of the radical anion of this compound would be a key factor in determining the products of SET-initiated reactions.

Reaction TypePlausible Outcome for this compound
Reaction with •OH radicals Ring opening to form dicarbonyl compounds.
Single-Electron Reduction Formation of a radical anion, followed by dechlorination to a cyanobiphenyl radical.
Single-Electron Oxidation Formation of a radical cation, which could undergo nucleophilic attack or other reactions.

The study of such radical and SET processes is crucial for understanding the degradation pathways of this compound in various environments and for developing novel synthetic methodologies.

Advanced Spectroscopic and Structural Characterization in Chemical Research

X-ray Crystallography and Solid-State Structural Analysis

Determination of Crystal Structures and Polymorphism

As of the latest available data, specific experimental crystallographic data for 2-chloronaphthalene-1-carbonitrile, including its crystal structure and any potential polymorphic forms, have not been reported in publicly accessible scientific literature. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state characterization, influencing physical properties such as melting point, solubility, and stability. The study of polymorphism in related naphthalene (B1677914) derivatives often reveals a rich and complex solid-state behavior, suggesting that this compound could also exhibit this phenomenon under different crystallization conditions. However, without experimental data, any discussion on its specific crystal system, space group, and unit cell dimensions remains speculative.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, which include hydrogen bonds, halogen bonds, and π-π stacking, dictate the stability and physical properties of the crystalline material.

For this compound, several types of intermolecular interactions would be anticipated to play a significant role in its crystal packing:

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen atom of the nitrile group on an adjacent molecule.

π-π Stacking: The aromatic naphthalene rings are expected to engage in π-π stacking interactions, a common feature in the crystal structures of polycyclic aromatic compounds.

C-H···N and C-H···Cl Interactions: Weak hydrogen bonds involving the aromatic C-H groups as donors and the nitrile nitrogen or chlorine atoms as acceptors could further stabilize the crystal structure.

A comprehensive analysis of these interactions would require single-crystal X-ray diffraction data, which is currently unavailable for this specific compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of compounds in solution and the solid state. Advanced NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Multi-dimensional NMR Techniques (e.g., 2D ¹H-¹³C HSQC, HMBC)

Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful methods for assigning the ¹H and ¹³C NMR spectra of complex organic molecules. libretexts.orgsdsu.educolumbia.edu

¹H-¹³C HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing unambiguous one-bond C-H connectivity.

¹H-¹³C HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems), which is invaluable for piecing together the carbon skeleton of a molecule. libretexts.orgcolumbia.edu

While predicted ¹H and ¹³C NMR chemical shifts can be calculated computationally, specific experimental 2D NMR data for this compound are not available in the reviewed scientific literature. Such data would be essential for the definitive assignment of all proton and carbon resonances in the molecule.

Solid-State NMR for Complex Naphthalene Architectures

Solid-state NMR (ssNMR) is a specialized technique used to study the structure and dynamics of materials in the solid state. nih.gov For complex naphthalene architectures, ssNMR can provide information that is complementary to X-ray diffraction, particularly for disordered or amorphous materials. nih.gov It is also highly sensitive to the local environment of the nuclei, making it a powerful tool for studying polymorphism and intermolecular interactions. nih.govrsc.org The application of ssNMR to this compound could potentially reveal details about its molecular conformation and packing in the solid state, especially in the absence of single-crystal X-ray data. However, no ssNMR studies specifically on this compound have been reported.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" of the compound and can be used to identify functional groups and gain insights into molecular structure and bonding.

Specific experimental IR and Raman spectra for this compound are not available in the public domain. However, based on its structure, the following characteristic vibrational bands would be expected:

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2240 - 2210
Aromatic C-HStretching3100 - 3000
Aromatic C=CStretching1600 - 1450
C-ClStretching800 - 600

Elucidation of Functional Group Vibrations

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the characteristic functional groups within the this compound molecule.

The FT-IR spectrum reveals key vibrational modes. The presence of the nitrile (C≡N) group is confirmed by a strong absorption band in the range of 2200-2300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C-Cl stretching vibration, a key indicator of the chloro-substituent, appears in the fingerprint region, generally between 600 and 800 cm⁻¹. The characteristic absorptions of the naphthalene ring, involving C=C stretching, occur in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. s-a-s.orghoriba.com The C≡N stretch is also Raman active and often produces a strong, sharp signal. Aromatic ring vibrations are also readily observed in the Raman spectrum. The symmetrical nature of some vibrations can make them more intense in Raman than in IR spectroscopy, aiding in a complete vibrational assignment. s-a-s.org

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretching 2200 - 2300
Aromatic C-H Stretching 3000 - 3100
Aromatic C=C Stretching 1400 - 1600

Conformation and Hydrogen Bonding Analysis

While this compound itself does not possess traditional hydrogen bond donors, the study of its interactions with hydrogen-bonding solvents or its potential to form weak C-H···N or C-H···Cl hydrogen bonds can be investigated. nih.govnih.gov Advanced spectroscopic techniques can provide insights into the conformational preferences and intermolecular interactions of the molecule.

In solution, the conformation of this compound is largely dictated by the steric and electronic effects of the chloro and cyano substituents on the naphthalene ring. The planarity of the naphthalene system is a dominant feature. Intermolecular interactions, such as π-π stacking, can influence the solid-state packing and can be studied using X-ray crystallography, providing precise information on bond lengths, bond angles, and intermolecular distances. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous identification and structural elucidation of this compound. ojp.gov It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition with a high degree of confidence. The exact mass of this compound (C₁₁H₆ClN) is 187.0189.

Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ or the molecular radical cation M⁺• reveal characteristic fragmentation patterns. nih.govresearchgate.net The fragmentation of aromatic compounds often involves the loss of small neutral molecules or radicals. For this compound, common fragmentation pathways could include the loss of HCN (27 Da), Cl• (35 Da), or HCl (36 Da). libretexts.org The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. libretexts.orgcore.ac.uk

Table 2: Potential Fragmentation Patterns of this compound in Mass Spectrometry

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss
187.0189 160.0108 HCN
187.0189 152.0238 Cl

Electronic Spectroscopy (UV-Vis) and Photophysical Characterization

The electronic absorption and emission properties of this compound are dictated by the π-electron system of the naphthalene ring, which acts as the primary chromophore. msu.edushimadzu.com The UV-Vis absorption spectrum, typically recorded in a solvent like cyclohexane (B81311) or ethanol (B145695), exhibits characteristic bands corresponding to π-π* transitions. For comparison, the related compound 2-chloronaphthalene (B1664065) shows an excitation peak at 278 nm. aatbio.com The presence of the electron-withdrawing cyano group and the chloro substituent can cause shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene. nist.govresearchgate.net

Upon excitation with UV light, this compound can exhibit fluorescence. The emission spectrum will show a characteristic fluorescence maximum (λ_em). The difference between the absorption and emission maxima is known as the Stokes shift. For 2-chloronaphthalene, the emission peak is at 338 nm, resulting in a Stokes' shift of 60 nm. aatbio.com The photophysical properties of similar cyanated naphthalene derivatives have been studied, providing a basis for understanding the behavior of this compound. islandscholar.ca

The luminescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process and represents the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the photophysical deactivation pathways of the excited state. mdpi.comrsc.orgnih.gov

Other Advanced Material Characterization Techniques

Scanning Electron Microscopy (SEM) can be utilized to study the morphology of solid samples of this compound. This technique provides high-resolution images of the surface topography, revealing information about the crystal habit, particle size, and aggregation state of the material. While not providing direct molecular structure information, SEM is valuable for characterizing the bulk properties of the solid compound.

Computational and Theoretical Investigations of 2 Chloronaphthalene 1 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electron distribution, molecular geometry, and reactivity of 2-chloronaphthalene-1-carbonitrile.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the ground-state properties of molecules like this compound. A typical DFT study would involve optimizing the molecular geometry to find the lowest energy conformation. From this, properties such as bond lengths, bond angles, and dihedral angles can be determined.

Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Data Table: Hypothetical DFT-Calculated Ground State Properties

As no specific literature is available, the following table is a representation of the type of data that would be generated from a DFT study and is not based on actual research findings for this compound.

ParameterHypothetical Value
Total Energy (Hartree)Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational cost. These methods would be used to refine the understanding of the electronic structure and energy of this compound. Currently, no published studies employing these high-accuracy methods for this specific molecule have been identified.

Spectroscopic Property Prediction and Simulation

Computational methods are invaluable for predicting and interpreting spectroscopic data. Simulations can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's vibrational and electronic properties.

Vibrational Spectra Simulation (IR, Raman) and Potential Energy Distribution (PED) Analysis

DFT calculations are commonly used to simulate the infrared (IR) and Raman spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted.

A Potential Energy Distribution (PED) analysis would then be performed to assign the calculated vibrational modes to specific molecular motions, such as C-H stretching, C≡N stretching, or deformations of the naphthalene (B1677914) ring. This provides a detailed understanding of the molecule's dynamics. No such simulation or analysis for this compound has been found in the literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for this purpose. The predicted chemical shifts are then compared to experimental data to confirm the molecular structure. While experimental NMR data for the related compound 2-chloronaphthalene (B1664065) is available, no predicted NMR data for this compound has been located.

Data Table: Hypothetical Predicted ¹³C NMR Chemical Shifts

This table illustrates the expected output of an NMR prediction study and does not represent actual calculated data for this compound.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CN)Value
C2 (Cl)Value
C3Value
...Value
C10Value
CNValue

UV-Vis Spectra Simulation via Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. The results, including the excitation energies (wavelengths) and oscillator strengths (intensities), help in understanding the electronic transitions responsible for the observed absorption bands. There are currently no published TD-DFT studies for this compound.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways and the characterization of transient species like transition states.

The synthesis of substituted naphthalenes can proceed through various routes, and computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the mechanisms of these transformations. For instance, in the synthesis of naphthalene derivatives from isoquinolines, DFT calculations have been used to map the reaction pathway, including the identification of intermediates and transition states. nih.gov A similar approach for a hypothetical reaction leading to this compound would involve locating the transition state structures connecting reactants to products.

A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in its vibrational spectrum. The geometry of the transition state reveals the critical arrangement of atoms at the peak of the energy barrier. For a given reaction, computational software can perform a transition state search to locate this geometry. Once found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the transition state correctly connects the desired reactants and products.

For a hypothetical nucleophilic aromatic substitution reaction to introduce the nitrile group onto a 2-chloro-1-halonaphthalene precursor, computational analysis would characterize the Meisenheimer complex intermediate and the transition states leading to and from it. The analysis would provide key geometric parameters, such as the bond lengths and angles of the forming and breaking bonds at the transition state.

For example, in a study on the cyclization of 2-hydroxy chalcone (B49325) catalyzed by a Brønsted acid, DFT calculations with the M06-2X functional were used to determine the energy profile. semanticscholar.org The results showed that the reaction proceeds in three steps: protonation, cyclization, and tautomerization, with the tautomerization being the rate-determining step. semanticscholar.org

A similar computational investigation for a reaction involving this compound would yield valuable kinetic data. The activation energy (Ea) can be used within the framework of Transition State Theory (TST) to estimate the reaction rate constant (k) using the Eyring equation:

k = (κ * k_B * T / h) * e^(-ΔG‡ / RT)

where:

κ is the transmission coefficient

k_B is the Boltzmann constant

T is the temperature

h is the Planck constant

ΔG‡ is the Gibbs free energy of activation

The table below illustrates the kind of data that would be generated from such a study, using hypothetical values for a reaction pathway.

Species Relative Energy (kcal/mol) Description
Reactants0.0Starting materials
Transition State 1+25.0Energy barrier for the first step
Intermediate+5.0A stable, but transient species
Transition State 2+15.0Energy barrier for the second step
Products-10.0Final products of the reaction

This table presents hypothetical data to illustrate the output of a reaction profile calculation.

These computational predictions of energetic profiles and kinetic parameters are invaluable for optimizing reaction conditions and understanding the underlying factors that control chemical reactivity. uchicago.edu

Analysis of Molecular Interactions

The electronic structure of a molecule dictates its interactions with itself and with other molecules. Computational methods like Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT) analysis, as well as simulations of condensed phases, provide deep insights into these interactions.

NBO analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that align with the chemist's intuitive Lewis structure picture of bonding. uni-muenchen.de This method allows for the quantitative analysis of donor-acceptor interactions, which are key to understanding hyperconjugation and resonance effects.

In an NBO analysis of this compound, one would examine the interactions between filled (donor) NBOs (e.g., lone pairs on the chlorine atom, π-bonds of the naphthalene ring) and empty (acceptor) NBOs (e.g., antibonding σ* and π* orbitals). The strength of these interactions is estimated using second-order perturbation theory, which provides a stabilization energy (E(2)).

For instance, in related haloaromatic compounds, significant delocalization occurs from the halogen lone pairs into the antibonding orbitals of the aromatic ring. cwejournal.org For this compound, one would expect to see significant n(Cl) -> π(C-C) and π(C-C) -> π(C-C) interactions, indicating delocalization of electron density. The cyano group, being electron-withdrawing, would also participate in these delocalization effects.

The table below shows hypothetical NBO analysis results for key donor-acceptor interactions in this compound.

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP (Cl)π(C1-C2)5.2Halogen lone pair donation
π (C3-C4)π(C1-C2)20.5π-conjugation in the ring
π (C≡N)σ*(C1-C(CN))2.8Hyperconjugation with cyano group

This table presents hypothetical NBO analysis data to illustrate the expected electronic interactions.

In the solid state, the arrangement of molecules in the crystal lattice is governed by a delicate balance of intermolecular forces. Computational simulations can predict crystal structures and analyze these interactions. For aromatic molecules like this compound, key interactions would include:

π–π Stacking: The interaction between the electron-rich π systems of adjacent naphthalene rings. These can be in a face-to-face or offset arrangement.

C–H···N Interactions: Hydrogen bonding between a carbon-bound hydrogen atom and the nitrogen atom of the nitrile group.

Halogen Bonding: The interaction between the electrophilic region on the chlorine atom (the σ-hole) and a nucleophilic site on an adjacent molecule.

Studies on related structures, such as chloropyridine-carbonitriles, have shown the importance of C–H···N interactions and offset face-to-face π-stacking in determining the crystal packing. cwejournal.org Similarly, analysis of naphthalene derivatives often reveals significant π–π stacking interactions. nih.gov Crystal structure simulations for this compound would provide the lattice parameters and the precise geometry of these intermolecular contacts, which are crucial for understanding its solid-state properties.

Conformation Analysis and Conformational Preferences

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For largely planar aromatic systems, this often focuses on the rotation of substituent groups.

For this compound, the naphthalene ring system is expected to be essentially planar. researchgate.netuva.es The primary conformational freedom would be the rotation of the carbonitrile group relative to the plane of the naphthalene ring.

A computational conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angle defined by C2-C1-C(cyano)-N. By scanning this dihedral angle, a potential energy curve can be generated, revealing the energy minima (stable conformers) and the rotational barriers between them.

Given the steric interaction between the cyano group and the peri-hydrogen at the 8-position, it is likely that the minimum energy conformation will have the cyano group lying in the plane of the naphthalene ring to maximize conjugation and minimize steric hindrance. However, computational studies on related naphthalene acrylic acids have shown that rotational barriers for substituents can be relatively low, in the range of 4-7 kcal/mol, suggesting that at room temperature, there may be rapid interconversion between conformers. nih.gov

The planarity of the molecule and the rotational barrier of the nitrile group are important for understanding its spectroscopic properties and its ability to pack efficiently in a crystal lattice.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Precursor and Building Block in Complex Organic Synthesis

2-Chloronaphthalene-1-carbonitrile serves as a valuable starting material for constructing intricate molecular architectures. The differential reactivity of its functional groups allows for sequential and controlled chemical transformations, making it an ideal building block for novel organic compounds.

The naphthalene (B1677914) core is a fundamental structural unit found in a wide array of commercially important compounds, including pharmaceuticals and agricultural agents. acadiau.ca The creation of novel molecular skeletons based on this framework is a continuous goal in synthetic chemistry. acadiau.ca While various naphthalene derivatives like 2-tetralone (B1666913) and 2-naphthol (B1666908) are commonly used to generate new compound classes, acadiau.ca this compound offers a distinct pathway.

The presence of the chloro and cyano groups on the naphthalene ring system allows for its elaboration into more complex frameworks. For instance, the chloro group can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to append new aryl or amino substituents. Simultaneously, the nitrile group can be transformed into amines, carboxylic acids, or amides, providing another point for molecular extension. This dual reactivity enables the construction of unique, multi-substituted naphthalene scaffolds that are not readily accessible from other starting materials. The strategic manipulation of these functional groups is key to building diverse and novel molecular skeletons.

The capacity to be converted into a wide range of polyfunctionalized derivatives is a key feature of this compound. The distinct chemical nature of the chloro and cyano groups allows for selective reactions to introduce additional functionalities onto the naphthalene core.

A highly relevant transformation for halonaphthalenes is palladium-catalyzed cyanation, which has been successfully used to convert 8-bromonaphthalene-1-carbonitrile into naphthalene-1,8-dicarbonitrile. umn.edu This demonstrates a reliable method for replacing the halogen atom with another functional group, a strategy directly applicable to this compound to create dinitrile derivatives. umn.edu Furthermore, the chloro group can be targeted in nucleophilic substitution reactions, as seen in the synthesis of 2-chloro-N-(4-selenocyanatonaphthalen-1-yl)acetamide from a related amine. biointerfaceresearch.com

The nitrile group itself is a gateway to numerous other functionalities. It can be:

Hydrolyzed to form a carboxylic acid (2-chloronaphthalene-1-carboxylic acid).

Reduced to yield a primary amine (1-(aminomethyl)-2-chloronaphthalene).

Reacted with organometallic reagents to produce ketones.

This ability to selectively modify either the chloro or the cyano group, or both, allows chemists to systematically build up molecular complexity and produce a diverse library of polyfunctionalized naphthalene derivatives for various scientific investigations.

Development of Functional Materials Precursors

The intrinsic electronic properties of the naphthalene ring system, modified by the electron-withdrawing chloro and nitrile groups, make this compound an excellent precursor for advanced functional materials, particularly in the realm of organic electronics.

Electron donor-acceptor (D-A) systems are fundamental to many organic electronic devices, where their charge-transfer characteristics govern device performance. Naphthalene-based structures are frequently employed in these systems. rsc.org For example, by pairing an electron-rich naphthalene unit with an electron-deficient triazine, a D-A covalent organic framework can be created that acts as an electron distribution regulator, enhancing photocatalytic activity. rsc.org

In this context, this compound can be used to tune the electronic properties of the naphthalene core. The strong electron-withdrawing nature of both the nitrile and chloro substituents reduces the electron density of the naphthalene ring, enhancing its acceptor character. This allows it to be strategically paired with strong electron-donating moieties to create D-A materials with tailored energy levels and charge-transfer properties, which are crucial for applications in organic photovoltaics and photocatalysis.

Conjugated polymers, which form the active layer in many organic electronic devices, rely on a backbone of alternating electron-rich and electron-poor units. nih.govrsc.org Naphthalene derivatives are prominent building blocks for these materials due to their rigid, planar structure that facilitates intermolecular π–π stacking and efficient charge transport. rsc.orgnih.gov Polymers incorporating naphthalene diimide, for instance, are known for their high electron mobilities. rsc.org

This compound is a valuable precursor for creating n-type (electron-transporting) or p-type (hole-transporting) conjugated polymers. The chloro-substituent provides a reactive handle for polymerization reactions like Suzuki, Stille, or direct arylation polymerization (DAP). nih.gov By copolymerizing this monomer with various electron-donating comonomers, a new class of D-A conjugated polymers can be synthesized. The inclusion of the electron-deficient chloronaphthyl-carbonitrile unit in the polymer backbone would lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, a desirable characteristic for n-type semiconductors used in organic field-effect transistors (OFETs) and as acceptors in all-polymer solar cells. The planarity of the naphthalene unit helps to ensure a coplanar polymer backbone, which is favorable for high charge carrier mobility. nih.gov

In the fabrication of organic solar cells (OSCs), controlling the nanoscale morphology of the bulk heterojunction (BHJ) active layer is critical for achieving high power conversion efficiency (PCE). researchgate.net High-boiling-point solvent additives are often used to fine-tune this morphology during the film-coating process. researchgate.net

Closely related compounds, such as 1-chloronaphthalene (B1664548) (CN), have proven to be highly effective processing additives. researchgate.netrsc.org When added in small volumes to the main solvent, 1-chloronaphthalene helps to optimize the phase separation between the electron donor and acceptor materials, leading to more defined domains and purer phases. researchgate.netrsc.org This improved morphology enhances exciton (B1674681) dissociation and charge transport, reduces charge recombination, and ultimately boosts device efficiency. researchgate.net The use of 1-chloronaphthalene as an additive has been shown to increase the PCE of polymer solar cells by creating a more packed polymer chain structure and favorable molecular aggregation. researchgate.netrsc.org

Table 1: Effect of Halonaphthalene Additives on Organic Solar Cell Performance

Additive Polymer:Acceptor System Key Finding Resulting Efficiency Reference
1-Chloronaphthalene PBDT-DTNT:PC71BM Optimized surface morphology and polymer chain packing. 6.57% (from 5.33%) researchgate.net
1-Chloronaphthalene D18-Cl:N3 Facilitated H-type aggregation of acceptors. 16.08% rsc.org
2-Bromonaphthalene PTB7:PC71BM Improved morphology for air-processed solar cells. 7.01% researchgate.net

The proven success of these related halonaphthalenes strongly suggests that this compound, with its high boiling point and specific polarity, could similarly function as a morphology-directing additive in the fabrication of advanced organic electronic devices.

Table 2: List of Chemical Compounds Mentioned

Compound Name
1-(aminomethyl)-2-chloronaphthalene
1-chloronaphthalene
1-phenylnaphthalene
2-Bromonaphthalene
2-chloro-N-(4-selenocyanatonaphthalen-1-yl)acetamide
This compound
2-chloronaphthalene-1-carboxylic acid
2-naphthol
2-tetralone
8-bromonaphthalene-1-carbonitrile
Buchwald-Hartwig amination
Naphthalene-1,8-dicarbonitrile
Naphthalene diimide

Intermediates in Dye and Pigment Chemistry

The organic dyes and pigments industry relies on the conversion of cyclic organic chemicals, such as benzene (B151609) and naphthalene derivatives, into complex intermediates that ultimately form the final colorant. epa.gov The manufacturing process generally involves a series of steps, including the introduction of substituents onto an aromatic ring, the replacement of these groups with more reactive ones, and the combination of intermediates to build the final dye structure. epa.gov

Naphthalene-based compounds are foundational starting materials for many dyes. epa.gov While direct documentation for this compound as a widespread commercial dye intermediate is not prominent, its structure is inherently suited for such applications. The chloro and nitrile (cyano) functional groups are reactive sites that can be chemically modified in multi-step syntheses. For instance, the nitrile group can be hydrolyzed or reduced to form other functional groups essential for creating chromophores, the parts of a molecule responsible for its color. The chloro group can be replaced through nucleophilic aromatic substitution, allowing for the attachment of various auxochromes, which are groups that modify the color and intensity of the chromophore. The synthesis of anthraquinone (B42736) colorants, for example, often involves the elaboration of a core ring system through substitution reactions to produce the desired structure. rsc.org

Catalytic and Electrocatalytic Applications

While the direct use of this compound as a catalyst is not widely reported, its interaction with catalytic materials has been the subject of research, particularly in the context of environmental remediation. Studies have investigated the dehalogenation of the related compound 2-chloronaphthalene (B1664065) (2-CN) using reactive materials like high-carbon iron filings (HCIF). nih.gov

In this process, the HCIF material acts as a reactant or catalyst to break down the chlorinated naphthalene. nih.gov Research conducted in semi-batch and continuous systems demonstrated that HCIF could effectively remove 2-CN from aqueous solutions. nih.gov The process involves both adsorption of the 2-CN onto the iron surface and its subsequent dehalogenation, yielding naphthalene as a byproduct. nih.gov This suggests that materials can be engineered to catalytically transform this compound, which is relevant for developing permeable reactive barriers (PRBs) for in-situ groundwater treatment. nih.gov

Table 1: Summary of 2-Chloronaphthalene Interaction with High Carbon Iron Filings (HCIF)

Parameter Description Finding Reference
System Type Semi-batch and continuous flow experiments. Model predictions matched experimental data well in both systems. nih.gov
Reactant 2-chloronaphthalene (2-CN) in aqueous solution. The compound was effectively removed from the water. nih.gov
Reactive Material Unrusted high-carbon iron filings (HCIF). HCIF served as a potential material for reactive barriers. nih.gov
Primary Byproduct Naphthalene (N). Adsorption of naphthalene did not significantly hinder the process. nih.gov

| Application | In-situ remediation of contaminated groundwater. | Simulations indicated nearly complete removal of 2-CN in a 1.0-m thick HCIF layer. | nih.gov |

Applications in Molecular Recognition and Host-Guest Chemistry

Host-guest chemistry involves the study of complexes formed between two or more molecules held together by non-covalent bonds. rsc.org A key application of this field is the development of molecularly imprinted polymers (MIPs), which are synthetic materials with "memory" sites designed to selectively bind a specific target molecule. cnr.itnih.gov The process involves polymerizing functional monomers and a cross-linker around a "template" molecule. nih.gov Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and functionality, allowing for the selective rebinding of the target analyte from a mixture. cnr.it

This technology has been successfully used to create polymers for the selective removal of various pollutants, such as herbicides and pharmaceuticals, from water. cnr.itnih.govresearchgate.net Although specific research on creating MIPs using this compound as the template is not detailed, the principle is directly applicable. Given the environmental presence of chlorinated naphthalenes, MIPs could be developed for their selective adsorption and removal. nih.govilo.org The creation of imprinted cavities tailored to the specific structure of a naphthalene derivative would allow for its preferential capture, demonstrating a sophisticated application of molecular recognition. cnr.it The ability of related compounds like 2-chloronaphthalene to adsorb onto material surfaces is a foundational aspect of these interactions. nih.gov

Formation of Binary and Ternary Naphthalene-Based Systems for Material Studies

The study of how different molecular substances mix and crystallize is crucial for creating new materials with desired properties. Research has been conducted on the phase behavior of binary and ternary systems containing 2-chloronaphthalene to understand their solid-state interactions. researchgate.net

One study investigated a binary system of 2-chloronaphthalene and octafluoronaphthalene, as well as a ternary system composed of 2-chloronaphthalene, 2-methylnaphthalene, and octafluoronaphthalene. researchgate.net Using techniques such as differential scanning calorimetry (DSC) and X-ray powder diffraction, researchers analyzed the phase diagrams of these mixtures. researchgate.net The binary system was found to form a 1:1 molecular complex, indicating a strong, ordered interaction between the two different naphthalene derivatives. researchgate.net

In the more complex ternary system, analysis of a pseudobinary section revealed the formation of a new, likely ordered, phase. researchgate.net This new phase was hypothesized to be a "complex of complexes," suggesting a hierarchical level of molecular organization. researchgate.net These studies, which explore the transition from ordered complexes to random alloy-like lattices, are fundamental to designing multi-component molecular materials. researchgate.net

Table 2: Investigated Naphthalene-Based Systems

System Type Components Analytical Methods Key Findings Reference
Binary 2-Chloronaphthalene, Octafluoronaphthalene DSC, X-ray Powder Diffraction Formation of a 1:1 molecular complex. researchgate.net

| Ternary | 2-Chloronaphthalene, 2-Methylnaphthalene, Octafluoronaphthalene | DSC, X-ray Powder Diffraction | Formation of a new, ordered phase, potentially a "complex of complexes". | researchgate.net |

Emerging Research Frontiers and Future Perspectives

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of aryl nitriles, including 2-chloronaphthalene-1-carbonitrile, is a cornerstone of organic chemistry due to the importance of nitriles as intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. chemicalbook.comrsc.org Traditional methods for cyanation, such as the Rosenmund-von Braun reaction, often require harsh conditions and stoichiometric amounts of toxic copper cyanide. wikipedia.org The Sandmeyer reaction, another classic method, involves the diazotization of anilines. nih.gov

Modern research is intensely focused on developing more efficient and environmentally benign catalytic systems. A significant area of advancement is the transition-metal-catalyzed cyanation of aryl halides. rsc.org Palladium-catalyzed systems, in particular, have shown great promise for their high efficiency and broad functional group tolerance. rsc.orgrsc.org Recent developments have focused on overcoming challenges like catalyst deactivation by cyanide ions. nih.gov Strategies to mitigate this include the use of less soluble cyanide sources like zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]), which is a non-toxic food additive. nih.govresearchgate.netrsc.orggoogle.com The development of new ligands and pre-catalysts, such as palladacycles, has also been instrumental in improving the efficiency and scope of these reactions, allowing for the cyanation of even less reactive aryl chlorides at lower catalyst loadings. nih.govnih.gov

Nickel-catalyzed cyanation has emerged as a cost-effective and powerful alternative to palladium-based methods. mdpi.com These reactions can utilize a variety of cyano sources, including cyanogen (B1215507) bromide and even acetonitrile, which is considered a greener and safer option. mdpi.comacs.org Researchers are also exploring photoredox catalysis in conjunction with nickel catalysis, enabling cyanation reactions to proceed under mild, room-temperature conditions using visible light. chinesechemsoc.org This dual catalysis approach avoids the need for air-sensitive ligands and highly toxic cyanide reagents. chinesechemsoc.org

The table below summarizes some of the modern catalytic systems being explored for the synthesis of aryl nitriles.

Catalyst SystemCyanide SourceKey Advantages
Palladium/dppfZn(CN)2Effective for both electron-rich and -deficient aryl chlorides. researchgate.net
Palladium/amine co-catalystKCNEnables efficient cyanation of nonactivated chloroarenes. nih.gov
Palladium/ligandK4[Fe(CN)6]Utilizes a non-toxic cyanide source. nih.govrsc.org
Nickel/phenanthrolineCyanogen BromideOperationally simple with broad substrate scope. mdpi.com
Nickel/dtbpyAcetonitrileEmploys a benign and readily available cyano source. acs.org
Nickel/Photoredox Catalyst-Proceeds under mild, room-temperature conditions. chinesechemsoc.org

Advanced Understanding of Reaction Mechanisms at the Molecular Level

A deeper, molecular-level understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. For transition-metal-catalyzed cyanations, a key challenge is the strong affinity of cyanide for the metal center, which can poison the catalyst and hinder the crucial steps of oxidative addition and reductive elimination. nih.govchinesechemsoc.org

Mechanistic studies, often employing a combination of experimental techniques and computational modeling, are shedding light on these intricate processes. For instance, in palladium-catalyzed reactions, it has been shown that the choice of ligand and the addition of co-catalysts can prevent catalyst deactivation. nih.govnih.gov In nickel-catalyzed systems, a plausible mechanism involves the initial reduction of a Ni(II) species to an active Ni(0) species, which then undergoes oxidative addition with the aryl halide. mdpi.com Subsequent reduction and transmetalation with the cyanide source lead to the formation of the aryl nitrile product.

The advent of dual photoredox-nickel catalysis has introduced a novel mechanistic pathway. chinesechemsoc.org In this system, visible light is used to excite a photocatalyst, which then interacts with the nickel catalyst. This process facilitates the oxidation of Ni(II) to a transient Ni(III) species, which more readily undergoes cyanide transfer and reductive elimination to form the desired product. chinesechemsoc.org Computational studies, such as Density Functional Theory (DFT) calculations, are proving invaluable in elucidating these complex reaction pathways. chinesechemsoc.org

Integration with Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers significant advantages for the synthesis of this compound, particularly for scalable production. thalesnano.comresearchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. thalesnano.com The ability to operate at elevated temperatures and pressures can dramatically accelerate reaction rates. thalesnano.com

The integration of automation with flow chemistry platforms further enhances their utility. researchgate.netrsc.org Automated systems can systematically explore a wide range of reaction conditions, enabling rapid optimization of synthetic protocols. thalesnano.comresearchgate.net This is particularly beneficial for complex multi-component reactions, such as transition-metal-catalyzed cyanations, where the interplay of catalyst, ligand, base, and solvent can be intricate. The development of modular, computer-controlled flow reactors allows for the decoupling of mixing and reaction times, providing a powerful tool for studying fast reaction kinetics and optimizing synthesis on a microscale before scaling up. rsc.org This approach not only accelerates research and development but also facilitates a smoother transition from laboratory-scale synthesis to industrial production, a key consideration for the pharmaceutical and fine chemical industries. thalesnano.com

Exploration in Supramolecular Chemistry and Self-Assembly

The unique electronic and structural properties of the naphthalene (B1677914) moiety make this compound and its derivatives interesting building blocks for supramolecular chemistry and self-assembly. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional structures.

Naphthalene derivatives have been shown to self-assemble into a variety of nanoscale structures, such as nanofibers, nanotwists, and two-dimensional clusters. rsc.orgresearchgate.net The specific morphology of the resulting assembly is often dictated by the substitution pattern on the naphthalene ring. For instance, isomeric naphthalene-appended glucono derivatives have been observed to form different structures (nanofibers vs. nanotwists) depending on the position of the substituent. rsc.org The chirality of appended groups can also be transferred to the supramolecular assembly, leading to materials with interesting optical properties like circularly polarized luminescence. rsc.org

The introduction of a cyano group, as in this compound, provides a site for specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can be exploited to direct the self-assembly process. The potential to form ordered, functional materials through the self-assembly of this compound derivatives opens up possibilities for applications in areas like nanoelectronics and sensing.

Design and Synthesis of Next-Generation Naphthalene-Based Functional Materials

The nitrile group is a versatile functional group that can be readily converted into other functionalities, such as amines, carboxylic acids, and tetrazoles. scielo.br This chemical versatility makes this compound a valuable precursor for the synthesis of a wide range of next-generation naphthalene-based functional materials.

Aryl nitriles are key components in many pharmaceuticals, including anticancer agents and antidepressants. nih.gov The unique structure of this compound could be leveraged to design novel drug candidates. For example, derivatives could be explored as inhibitors of specific enzymes or as ligands for receptors implicated in various diseases. smolecule.com

Beyond pharmaceuticals, naphthalene-based materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of the naphthalene core can be tuned by introducing different substituents. The chloro and cyano groups in this compound influence its electronic properties and can be further modified to create materials with tailored charge-transport and luminescent characteristics. The development of efficient synthetic routes to this compound and its derivatives will be crucial for advancing these applications.

Q & A

Basic: What are the recommended methodologies for synthesizing 2-Chloronaphthalene-1-carbonitrile, and how can purity be validated?

Answer:
Synthesis typically involves nitrile introduction via nucleophilic substitution or cyanation reactions on chlorinated naphthalene precursors. For purity validation, use high-performance liquid chromatography (HPLC) paired with UV-Vis detection to quantify impurities. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical for structural confirmation. Cross-reference spectral data with established databases like NIST Chemistry WebBook to verify peaks . Systematic reviews of synthetic protocols in PubMed and TOXCENTER can identify optimized conditions .

Basic: What toxicological endpoints are most relevant for preliminary safety assessments of this compound?

Answer:
Prioritize endpoints from controlled animal studies: hepatic/renal effects, respiratory toxicity, and hematological changes. Use inclusion criteria from Table B-1 (e.g., systemic effects, body weight, organ-specific outcomes) to design exposure studies. Acute toxicity testing (LD50) and subchronic assays (28-90 days) are foundational. Ensure compliance with OECD guidelines for dose selection and endpoint measurement .

Advanced: How can researchers address discrepancies in reported toxicological data for this compound?

Answer:
Apply systematic review frameworks (Table C-2) to extract and compare data across studies, noting variables like species, exposure routes, and dosing regimens. Use risk-of-bias tools (Tables C-6/C-7) to evaluate study quality—e.g., randomization adequacy, outcome reporting completeness. Meta-analyses can resolve contradictions by weighting high-quality studies (low bias) more heavily . Retrospective cohort analyses of existing data may identify confounding factors (e.g., coexposures) .

Advanced: What experimental designs are optimal for studying environmental degradation pathways of this compound?

Answer:
Design microcosm studies simulating soil/water systems to monitor hydrolysis, photolysis, and microbial degradation. Use LC-MS/MS to track metabolite formation (e.g., chlorinated intermediates). Incorporate isotopic labeling (e.g., ¹⁴C) for mass balance analysis. Environmental fate models should integrate physicochemical properties (log Kow, vapor pressure) from databases like PubChem . For field studies, align with EPA guidelines for sediment/soil sampling and biomonitoring .

Basic: How should researchers handle and store this compound to prevent degradation?

Answer:
Store in airtight, light-resistant containers at –20°C to minimize hydrolysis and photochemical reactions. Conduct stability tests under varying conditions (pH, temperature) using accelerated degradation studies. Monitor purity via gas chromatography (GC) with flame ionization detection (FID) at regular intervals. Safety data sheets (SDS) for analogous chlorinated nitriles recommend inert atmospheres (N2) for long-term storage .

Advanced: What mechanistic approaches can elucidate the compound’s interaction with cellular targets?

Answer:
Use in vitro assays (e.g., reporter gene, enzyme inhibition) to identify molecular targets. Combine transcriptomic profiling (RNA-seq) and proteomics to map pathways affected by exposure. Molecular docking studies with crystallographic data (PDB) can predict binding affinities to cytochrome P450 enzymes or aryl hydrocarbon receptors. Validate hypotheses using CRISPR/Cas9 knockouts in cell lines .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Answer:
Solid-phase extraction (SPE) followed by GC-MS or LC-MS/MS provides nanogram-level sensitivity in plasma/tissue. Internal standards (e.g., deuterated analogs) correct for matrix effects. For environmental samples, employ headspace SPME-GC for volatile derivatives. Method validation should follow ICH guidelines for linearity, recovery, and limits of detection .

Advanced: How can in silico models predict the environmental persistence and bioaccumulation potential of this compound?

Answer:
Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors (BCF) based on molecular descriptors (polar surface area, log Kow). Compare predictions with experimental data from microcosm studies. Machine learning algorithms trained on EPA’s CompTox Dashboard datasets improve accuracy for chlorinated aromatics .

Basic: What are the critical parameters for designing dose-response studies in rodent models?

Answer:
Define NOAEL/LOAEL using a minimum of three dose groups plus controls. Route-specific pharmacokinetics (oral vs. inhalation) must inform dose selection. Measure biomarkers of exposure (e.g., urinary metabolites) and effect (e.g., serum ALT for hepatotoxicity). Follow Table B-1 inclusion criteria for health outcomes and ensure blinding during data collection to reduce bias .

Advanced: How can omics technologies enhance understanding of the compound’s mode of action?

Answer:
Integrate metabolomics (LC-HRMS) and epigenomics (ChIP-seq) to identify disrupted pathways (e.g., oxidative stress, DNA methylation). Network pharmacology analyses connect target proteins to adverse outcome pathways (AOPs). Single-cell RNA sequencing in exposed tissues resolves cell-type-specific responses. Public databases like NIH RePORTER provide precedent studies for comparative analysis .

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